Cas no 2228769-43-3 (1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine)

1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine structure
2228769-43-3 structure
Product name:1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine
CAS No:2228769-43-3
MF:C11H12F3N
MW:215.214893341064
CID:6556414
PubChem ID:165846930

1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine
    • 1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
    • 2228769-43-3
    • EN300-1824910
    • Inchi: 1S/C11H12F3N/c1-6(15)11(2-3-11)7-4-8(12)10(14)9(13)5-7/h4-6H,2-3,15H2,1H3
    • InChI Key: BYYAMTGCAFYUQR-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C1(C(C)N)CC1)F)F

Computed Properties

  • Exact Mass: 215.09218387g/mol
  • Monoisotopic Mass: 215.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.3

1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1824910-0.5g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
0.5g
$1221.0 2023-09-19
Enamine
EN300-1824910-0.05g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
0.05g
$1068.0 2023-09-19
Enamine
EN300-1824910-0.1g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
0.1g
$1119.0 2023-09-19
Enamine
EN300-1824910-1.0g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
1g
$1272.0 2023-06-01
Enamine
EN300-1824910-10.0g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
10g
$5467.0 2023-06-01
Enamine
EN300-1824910-0.25g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
0.25g
$1170.0 2023-09-19
Enamine
EN300-1824910-1g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
1g
$1272.0 2023-09-19
Enamine
EN300-1824910-10g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
10g
$5467.0 2023-09-19
Enamine
EN300-1824910-5g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
5g
$3687.0 2023-09-19
Enamine
EN300-1824910-5.0g
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethan-1-amine
2228769-43-3
5g
$3687.0 2023-06-01

Additional information on 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine

Introduction to 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine (CAS No. 2228769-43-3)

1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2228769-43-3, represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. The presence of both a trifluorophenyl moiety and a cyclopropyl group in its molecular framework suggests a potential for diverse interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine consists of a cyclopropyl ethylamine backbone substituted with a 3,4,5-trifluorophenyl group. The trifluorophenyl ring introduces electron-withdrawing fluorine atoms, which can modulate the electronic properties of the molecule and enhance its binding affinity to certain biological receptors. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. Studies indicate that the trifluorophenyl group in 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine can engage in favorable interactions with hydrophobic pockets of target proteins, while the cyclopropyl moiety may contribute to steric constraints that enhance selectivity. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.

In the context of medicinal chemistry, the synthesis of this compound exemplifies the strategic use of fluorinated aromatic rings to enhance metabolic stability and bioavailability. The trifluorophenyl group is well-documented for its ability to improve lipophilicity and binding affinity, making it a common feature in drugs that require oral administration. Additionally, the cyclopropyl group introduces rigidity to the molecular structure, which can be advantageous in achieving high binding specificity.

Current research focuses on exploring the therapeutic potential of derivatives of 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine in various disease models. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The combination of structural features such as the trifluorophenyl ring and the cyclopropyl group makes it an intriguing candidate for further development into novel therapeutic agents.

The synthesis of 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine involves multi-step organic transformations that highlight the synthetic ingenuity required to construct complex molecular architectures. Key synthetic strategies include nucleophilic substitution reactions to introduce the amine functionality and palladium-catalyzed cross-coupling reactions to establish carbon-carbon bonds involving the trifluorophenyl group. These synthetic approaches not only demonstrate the versatility of modern organic chemistry techniques but also provide scalable routes for producing biologically active molecules.

The pharmacological evaluation of 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine has been complemented by structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided detailed insights into how the compound interacts with its biological targets at an atomic level. Such structural information is crucial for rational drug design and for understanding mechanisms of action.

Looking ahead, the continued investigation of compounds like 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine holds promise for discovering new treatments targeting complex diseases. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates by predicting their biological activity based on structural features. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computational scientists.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The unique electronic properties imparted by fluorine atoms have led to numerous breakthroughs in drug development. The case of 1-1-(3,4,5-trifluorophenyl)cyclopropylethan-1-amine serves as a testament to how strategic incorporation of fluorine can enhance both potency and selectivity. As research progresses, it is expected that more derivatives will be explored for their therapeutic potential.

In conclusion, 1 - 1 - ( 3 , 4 , 5 - trif lu or o phen yl ) c y c lo prop y l e than - 1 - am ine ( C A S N o . 22 2 8769 -43 -3 ) represents a significant advancement i n pharma ceutical ch emis try . Its structu ral feat ures , particularly th e pres ence o f a tri flu or o phen yl gro up an d a cyc lo prop y l m o iety , make s i t a promi s ing candi date f or furthe r stu dies i n dr ug discove ry an d deve lopm ent . Th e combi na tion o f sy nthe tical ch emistry an d pharma colo gical e valuation has pro vided valu able insigh ts i nto its poten tial thera peu tic app licatio ns . As re sea rch co ntinues , i t is ex pected tha t thi s an d simi lar compoun ds wi ll play an i mportant r ole i n shape ing th e fu tu re o f me dic ine .

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